molecular formula C57H82O16 B1234854 Ciguatoxin 3C CAS No. 148471-85-6

Ciguatoxin 3C

Cat. No.: B1234854
CAS No.: 148471-85-6
M. Wt: 1023.2 g/mol
InChI Key: BFXGFCYTZARNGN-XHDDPMCTSA-N
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Mechanism of Action

CTX3C markedly affects the operation of voltage-gated Na+ channels but is ineffective on voltage-gated K+ channels . It induces a large depolarization that decreases neuronal firing and causes a rapid inward tonic current that was primarily GABAergic . Moreover, the toxin enhances the amplitude of miniature postsynaptic inhibitory currents (mIPSCs), whereas it decreases the amplitude of miniature postsynaptic excitatory currents (mEPSCs) .

Safety and Hazards

Ciguatoxins are poisonous to humans . They cannot be smelled or tasted and cannot be destroyed by cooking . Rapid testing for this toxin in food is not standard . Consumption of these toxins leads to the activation of neuronal sodium channels that produces a range of characteristic neurological, gastrointestinal, and cardiovascular signs and symptoms that clinically define the illness .

Future Directions

Future studies should investigate samples for the full range of already described CTX congeners and conduct a thorough CTX profile determination in fish species from several trophic levels in known CP regions to gain better insight in the CTX dynamics in marine food webs . The inter-regional CTX profile demonstrated here provides further evidence that classifying CTX congeners based on ocean basins may be imprecise .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ciguatoxin 3C involves multiple steps due to its intricate polyether structure. One approach includes the use of liquid chromatography and mass spectrometry to identify and isolate the compound from natural sources . Additionally, synthetic methods often involve sol-gel polymerization and the use of molecularly imprinted polymers to create sensors for detecting this compound .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise conditions to maintain its bioactivity. Current methods focus on extraction from natural sources, such as contaminated fish tissues, followed by purification using advanced chromatographic techniques .

Properties

IUPAC Name

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30E,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6+,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXGFCYTZARNGN-XHDDPMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H82O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1023.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148471-85-6
Record name Ciguatoxin 3C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148471856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CiguatoxinCTX 3C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciguatoxin 3C
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Ciguatoxin 3C
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Ciguatoxin 3C
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Ciguatoxin 3C
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Ciguatoxin 3C
Reactant of Route 6
Ciguatoxin 3C

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